molecular formula C5H3NO B1345513 3-Furonitrile CAS No. 30078-65-0

3-Furonitrile

Cat. No. B1345513
CAS RN: 30078-65-0
M. Wt: 93.08 g/mol
InChI Key: ZQFYJHMUAWCEBH-UHFFFAOYSA-N
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Description

3-Furonitrile, also known as Furan-3-carbonitrile, is a chemical compound with the molecular formula C5H3NO . Its average mass is 93.083 Da and its monoisotopic mass is 93.021461 Da .


Synthesis Analysis

The synthesis of 2-furonitrile and 3-furonitrile has been achieved using high-resolution rotational spectroscopic techniques in combination with high-level quantum-chemical calculations . The rotational spectra of both isomers have been recorded and analyzed from 6 to 320 GHz . A simple and highly efficient method for one-pot synthesis of 2-amino-furan-3-carbonitriles under solvent-free conditions has also been developed .


Molecular Structure Analysis

The molecular structure of 3-Furonitrile has been analyzed using rotational spectroscopy and high-level quantum-chemical calculations . The rotational constants derived from the rotational spectra have been used in conjunction with computed rotation–vibration interaction constants to derive a semi-experimental equilibrium structure for both isomers .


Chemical Reactions Analysis

The chemical reactions of 3-Furonitrile have been studied using rotational spectroscopy . The rotational spectra of four different intermolecular adducts formed by furonitrile and water have been observed . The identification of these adducts has been supported by a conformational analysis and a theoretical spectroscopic characterization .


Physical And Chemical Properties Analysis

3-Furonitrile has a density of 1.1±0.1 g/cm3, a boiling point of 149.7±13.0 °C at 760 mmHg, and a vapor pressure of 4.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 38.7±3.0 kJ/mol and a flash point of 44.3±19.8 °C . The index of refraction is 1.493 . It has 2 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Enzymatic Synthesis from Biorenewables

3-Furonitrile plays a significant role in enzymatic synthesis processes. A study by Choi et al. (2020) explored the use of aldoxime dehydratase mutants for synthesizing biorenewables-based 2-furonitrile. This process presents a sustainable alternative to chemical synthesis methods and highlights the potential of 3-furonitrile in green chemistry applications (Choi, Shinoda, Asano, & Gröger, 2020).

Bond Activation Studies

Research by García-Ventura, Flores‐Álamo, and García (2016) focused on the activation of carbon-carbon and carbon-oxygen bonds in 2- and 3-furonitriles using nickel complexes. These findings are important for understanding the reactivity of furonitriles and their potential applications in organic synthesis and catalysis (García-Ventura, Flores‐Álamo, & García, 2016).

Molecular Packing and Structural Analysis

Ojala et al. (2017) studied the molecular packing properties of symmetrically substituted diaryl furoxans, including compounds related to furonitrile. This research contributes to the understanding of molecular interactions and crystal structures in organic compounds, which is crucial for designing materials with specific properties (Ojala, Dhami, Stodolka, Whitcomb, & Johnson, 2017).

Cryocrystallization and Solid-State Structures

The work of Seidel, Goddard, Nöthling, & Lehmann (2019) involved in situ cryocrystallization to determine the structures of furfural and its derivatives, including 2-furonitrile. This study is essential for understanding the solid-state physics of these compounds, which can have applications in material science and engineering (Seidel, Goddard, Nöthling, & Lehmann, 2019).

Spectroscopy of Furonitrile

Esselman et al. (2023) conducted a study on the rotational spectrum of 2-furonitrile, capturing its most intense rotational transitions. This research provides valuable insights into the molecular spectroscopy of furonitriles, contributing to fields like radioastronomy and molecular physics (Esselman et al., 2023).

Synthesis of Aromatic Nitriles

A study by Choi et al. (2019) used Escherichia coli to produce aldoxime dehydratase for biotransformation of aromatic aldoximes to nitriles, including biorenewable-based 2-furonitrile. This demonstrates the potential of microbial biocatalysts in the efficient production of valuable chemicals like furonitrile (Choi, Shinoda, Inoue, Zheng, Gröger, & Asano, 2019).

III-Nitride Photonics

The research by Tansu et al. (2010) in III-Nitride photonics, while not directly addressing furonitrile, explores the broader field of nitride semiconductors, which could include furonitrile-related compounds. This area has significant implications in energy, biosensors, laser devices, and communication technologies (Tansu, Zhao, Liu, Li, Zhang, Tong, & Ee, 2010).

Safety And Hazards

3-Furonitrile has several hazard classifications. It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, Flam. Sol. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

furan-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO/c6-3-5-1-2-7-4-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFYJHMUAWCEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184159
Record name 3-Furancarbonitrile (9CI)
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Molecular Weight

93.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Furonitrile

CAS RN

30078-65-0
Record name 3-Furonitrile
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Record name 3-Furonitrile
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Record name 3-Furancarbonitrile (9CI)
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Record name furan-3-carbonitrile
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Record name 3-Furonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
E Jedlovská, L Fisera - Chem. Pap, 1991 - chempap.org
… Abstract: Cycloadditions of 2,5-dimethyl-3-furonitrile oxide to 1,3-cyclohexadiene, 1,3-cyclooctadiene, indene, acenaphthylene, 2,5-dihydrofuran, 2H,4H,7H-1,3-dioxepine, 1,4-epoxy-1,4…
Number of citations: 8 chempap.org
F LEONARD, A WAJNGURT… - Journal of Organic …, 1956 - ACS Publications
… When hydrolysis of 4-oxo-2,5-diethyl-2,5-dimethyltetrahydro-3-furonitrile was attempted by the method described above a heavy syrup was obtained which failed to crystallize after …
Number of citations: 5 pubs.acs.org
RK Hill, S Barcza - The Journal of Organic Chemistry, 1962 - ACS Publications
Difficulty in isolating the aldehyde in pure form made it preferable to proceed directly to the oxime IHg by adding hydroxylamine hydrochloride to the dimethyl sulfoxide reaction mixture. …
Number of citations: 6 pubs.acs.org
I García-Ventura, M Flores-Alamo, JJ García - RSC advances, 2016 - pubs.rsc.org
… 3-Furonitrile (97%) was also purchased from Aldrich and was used as received. H, 13 C{ 1 H} and 31 P{ 1 H} NMR spectra were recorded at room temperature on a 300 MHz Varian …
Number of citations: 7 pubs.rsc.org
M Melosso, S Alessandrini, L Spada, A Melli… - Physical Chemistry …, 2023 - pubs.rsc.org
… 3-furonitrile and several of their isotopologues, as well as those of the complex formed by 2- or 3-furonitrile … and the structure determination for 2- and 3-furonitrile (§ 3.1 and 3.1.1) and …
Number of citations: 3 pubs.rsc.org
K Volka, P Adámek, I Stibor, Z Ksandr - Spectrochimica Acta Part A …, 1976 - Elsevier
… The situation is more complicated in the case of 3-furonitrile, where a combination tone … The higher isotopic shifts in the case of 3-furonitrile could be attributed to an interaction of the r(C…
Number of citations: 1 www.sciencedirect.com
LI Belen'kii, DM Antonov, AA Dudinov… - Chemistry of …, 1993 - Springer
… 2-Amino-5-methyl-4-(2,2,2-trichloroethyl)-3-furonitrile was synthesized from 3,5,5,5-… 2-Amino-5-methyl-4-(2,2,2-trichloroethyl)-3-furonitrile (II) was obtained in a 72% yield in the …
Number of citations: 6 link.springer.com
S Aharonovich, M Botoshanski, Z Rabinovich… - Inorganic …, 2010 - ACS Publications
… Solvation of the reaction mixture of 3-furonitrile and LiNTMS 2 with TMEDA affords the monomeric 3-furyl amidinate Li TMEDA complex (3). Crystals of the Li 2 O complex {[3-furyl-C-(…
Number of citations: 37 pubs.acs.org
H WATANABE, Y KIKUGAWA… - Chemical and …, 1973 - jstage.jst.go.jp
… was distilled under 760 mmHg to give 3-furonitrile as a colorless oil(720 mg,Yield 30%).The … was prepared by the same method as the preparation of 3furonitrile and recrystallized from …
Number of citations: 12 www.jstage.jst.go.jp
BJ Esselman, MA Zdanovskaia, WH Styers… - The Journal of …, 2023 - ACS Publications
… of furan, 2-furonitrile, and 3-furonitrile is thermodynamically favored in the conditions of the ISM. (… Our work with its regioisomer, 3-furonitrile, is ongoing and will be the subject of a future …
Number of citations: 2 pubs.acs.org

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